molecular formula C12H21NO3 B2361845 Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate CAS No. 1335042-29-9

Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate

Cat. No. B2361845
CAS RN: 1335042-29-9
M. Wt: 227.304
InChI Key: HKIDIVDBXIMOMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Synthesis of Novel Organic Compounds

“Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate” serves as a building block in the synthesis of various novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The versatility of this compound in synthesizing a wide range of structures makes it invaluable in medicinal chemistry research.

Antibacterial and Antifungal Applications

Derivatives of this compound have been studied for their antibacterial and antifungal activities. They have shown moderate activity against several microorganisms, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa . This suggests potential for developing new antimicrobial agents.

Neurodegenerative Disease Research

Research has explored the use of related compounds in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s . The structural flexibility and functional groups of “Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate” may contribute to the development of therapeutic agents for these conditions.

Cancer Therapy

The compound’s derivatives are being investigated for their potential in cancer therapy. Their ability to interact with various biological macromolecules could lead to the development of novel anticancer drugs .

Drug Discovery and Development

Due to its conformational flexibility, water solubility, and capacity for forming hydrogen bonds, the incorporation of the piperazine ring, which is structurally related to “Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate,” is considered an important strategy in drug discovery .

Synthesis of Biologically Active Natural Products

The compound is a precursor to biologically active natural products like Indiacen A and Indiacen B. These natural products have shown a range of bioactivities, including anticancer, anti-inflammatory, and analgesic effects .

properties

IUPAC Name

tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)8-7-9(14)13(8)10(15)16-12(4,5)6/h8H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIDIVDBXIMOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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